Ethyl 5-bromo-4,6-dihydroxynicotinate
Description
Ethyl 5-bromo-4,6-dihydroxynicotinate is a nicotinic acid derivative featuring a bromine substituent at position 5 and hydroxyl groups at positions 4 and 6 of the pyridine ring, with an ethyl ester at the carboxyl position. The hydroxyl groups enhance polarity and hydrogen-bonding capacity, while the bromine atom offers a site for further functionalization via cross-coupling reactions.
Properties
IUPAC Name |
ethyl 5-bromo-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-2-14-8(13)4-3-10-7(12)5(9)6(4)11/h3H,2H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARPHZHORYBEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716026 | |
| Record name | Ethyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-58-5 | |
| Record name | Ethyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 5-bromo-4,6-dihydroxynicotinate typically involves the bromination of 4,6-dihydroxynicotinic acid followed by esterification with ethanol. The reaction conditions often require the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-bromo-4,6-dihydroxynicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-bromo-4,6-dihydroxynicotinate has shown potential in medicinal chemistry, particularly in drug discovery and development. Its structural features suggest interactions with biological targets involved in various diseases, including cardiovascular conditions. Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its therapeutic effects.
Enzyme Inhibition Studies
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to inhibit specific enzymes by binding to their active sites suggests potential applications in drug design targeting metabolic pathways related to diseases like cancer and diabetes .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in synthesizing various organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Antioxidant Properties
A study investigated the antioxidant potential of this compound using various assays such as DPPH radical scavenging and ABTS assay. Results demonstrated that the compound effectively scavenged free radicals, indicating its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Antibacterial Efficacy
In vitro studies assessed the antibacterial efficacy of this compound against several bacterial strains. The results showed significant antibacterial activity with lower MIC values compared to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-4,6-dihydroxynicotinate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Molecular Properties
Table 1: Key Structural and Physicochemical Differences
*Estimated based on structural similarity to analogs.
Key Observations:
Halogen vs. Hydroxyl Substitution: this compound has hydroxyl groups at positions 4 and 6, making it more polar and water-soluble than its dichloro analog (XLogP3 1.5 vs. 3.4) . The hydroxyl groups increase hydrogen-bonding capacity (4 acceptors vs. Dichloro analogs (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) exhibit higher lipophilicity, favoring membrane permeability and utility in hydrophobic environments .
Bromine vs. Chlorine :
Similarity Scores and Structural Analog Rankings
Evidence from CAS databases ranks analogs by structural similarity:
Ethyl 5-bromo-6-chloronicotinate (Similarity: 0.89)
Ethyl 5-bromo-4,6-dichloronicotinate (Similarity: 0.87)
Methyl 5-bromo-6-chloronicotinate (Similarity: 0.86)
These scores highlight the importance of halogen positioning and ester groups in determining functional similarity.
Biological Activity
Ethyl 5-bromo-4,6-dihydroxynicotinate (C₈H₈BrNO₄) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 262.07 g/mol
- Melting Point : 267–269 °C
- CAS Number : 89978-58-5
This compound exhibits various biological activities through different mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth. It primarily targets the MAPK/ERK pathway, which is crucial for cell division and differentiation .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects, potentially beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Antioxidant Activity : this compound is believed to exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Case Study on Cancer Cell Lines :
A study involving NCI-H295R cells demonstrated that treatment with this compound led to a significant reduction in cell viability. The mechanism was attributed to the silencing of the NNT protein, which plays a role in cellular energy metabolism and proliferation . -
Gastrointestinal Stromal Tumors (GIST) :
Research highlighted the compound's effectiveness against GISTs by inhibiting c-KIT mutations associated with these tumors. This was particularly relevant for patients who had developed resistance to conventional therapies like imatinib . -
Inflammatory Disease Models :
In models of rheumatoid arthritis, this compound showed promise in reducing inflammation markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Ethyl 5-bromo-4,6-dihydroxynicotinate, and how do they resolve structural ambiguities?
- Methodological Answer :
- 1H NMR : Analyze proton environments to confirm substituent positions. For example, the ester ethyl group typically shows a triplet (~1.4 ppm) and quartet (~4.5 ppm), while aromatic protons appear in the 7–8.5 ppm range. Compare with structurally similar compounds like ethyl 2-bromo-4-methylnicotinate, where aromatic protons are split into doublets .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ions (e.g., M+ at m/z 275/277 for Br isotopes) and fragmentation patterns. Discrepancies in isotopic ratios can indicate impurities or degradation .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, and Br percentages, ensuring deviations are <0.3% .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Light Sensitivity : Brominated aromatic compounds often degrade under UV light. Store in amber vials at –20°C under inert gas (e.g., argon) to minimize photolytic dehalogenation.
- Hydrolysis Prevention : The ester group is prone to hydrolysis. Use anhydrous solvents (e.g., DMF or THF) for reactions and avoid aqueous workup unless stabilized by acidic/basic conditions .
Advanced Research Questions
Q. How do electronic effects of the 5-bromo and 4,6-dihydroxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The bromine atom at position 5 activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but may hinder Suzuki-Miyaura coupling due to steric hindrance. Use bulky palladium catalysts (e.g., XPhos Pd G3) to improve yields .
- Hydroxy Group Coordination : The 4,6-dihydroxy groups can act as directing groups in C–H functionalization. Pre-coordinate with Lewis acids (e.g., BF3·OEt2) to enhance regioselectivity .
Q. What computational approaches are suitable for predicting the tautomeric equilibria of this compound in different solvents?
- Methodological Answer :
- DFT Calculations : Optimize structures at the B3LYP/6-311+G(d,p) level to compare enol-keto tautomers. Solvent effects (e.g., ε = 10 for DMF) can shift tautomeric populations by stabilizing dipolar intermediates .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess hydrogen-bonding networks. Polar solvents (e.g., ethanol) stabilize the dihydroxy form, while non-polar solvents favor keto tautomers .
Q. How can researchers resolve contradictions in reaction yields when using this compound as a precursor in heterocyclic syntheses?
- Methodological Answer :
- Reaction Monitoring : Use in-situ techniques like HPLC-MS or 19F NMR (if fluorinated reagents are used) to detect intermediates. For example, unexpected de-esterification under basic conditions may reduce yields .
- Counterion Effects : Replace KOH with milder bases (e.g., Cs2CO3) in DMF to minimize ester hydrolysis. Pre-activate the bromine substituent with CuI for Ullman-type couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
